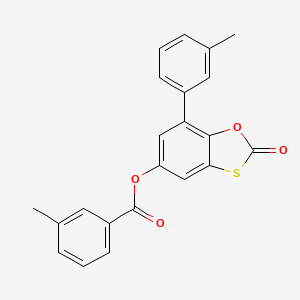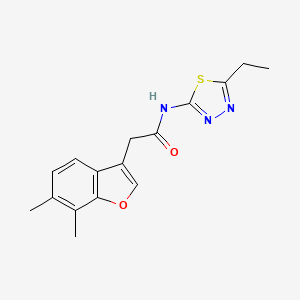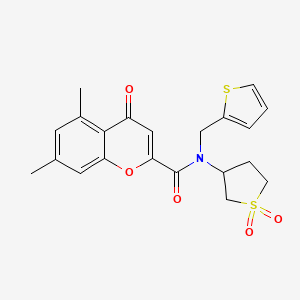![molecular formula C19H19N3O5 B11412598 Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11412598.png)
Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as ethyl 4-ethoxybenzoate and 1,3-dimethylbarbituric acid, under controlled conditions. The reaction is often catalyzed by a base, such as sodium ethoxide, and carried out in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the methyl groups attached to the pyrimidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
作用機序
The mechanism of action of Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, such as the NF-kB inflammatory pathway. This inhibition can lead to reduced inflammation and neuroprotection by preventing neuronal cell death and reducing oxidative stress .
類似化合物との比較
Similar Compounds
Pyrazolo[4,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Triazole-Pyrimidine Hybrids: These hybrids are known for their neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ethoxyphenyl and dimethyl groups contribute to its distinct pharmacological profile, making it a valuable compound for further research .
特性
分子式 |
C19H19N3O5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
methyl 5-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C19H19N3O5/c1-5-27-12-8-6-11(7-9-12)13-10-14(18(24)26-4)20-16-15(13)17(23)22(3)19(25)21(16)2/h6-10H,5H2,1-4H3 |
InChIキー |
OUGSIEMQVOYZDH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)N(C(=O)N3C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl {5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate](/img/structure/B11412522.png)

![3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11412544.png)


![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B11412562.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412565.png)
![8-bromo-5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B11412566.png)

![3-hydroxy-7-(3-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412573.png)
![5-methyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11412576.png)

![7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412589.png)
![Diethyl [2-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11412594.png)
